5-(3-Chloro-5-fluorophenyl)thiazol-2-amine

Drug design ADME Physicochemical profiling

5-(3-Chloro-5-fluorophenyl)thiazol-2-amine (CAS 1552432-91-3, C9H6ClFN2S, MW 228.67) is a heterocyclic building block belonging to the 5-aryl-thiazol-2-amine class, comprising a thiazole core substituted at the 5-position with a 3-chloro-5-fluorophenyl moiety. The compound exhibits calculated LogP of 3.18 and topological polar surface area (TPSA) of 38.91 Ų, physicochemical descriptors relevant to membrane permeability and target engagement.

Molecular Formula C9H6ClFN2S
Molecular Weight 228.67 g/mol
Cat. No. B14024066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-5-fluorophenyl)thiazol-2-amine
Molecular FormulaC9H6ClFN2S
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C2=CN=C(S2)N
InChIInChI=1S/C9H6ClFN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
InChIKeySPLIFDSMKDJLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloro-5-fluorophenyl)thiazol-2-amine: Chemical Identity, Physicochemical Profile, and Comparator Landscape


5-(3-Chloro-5-fluorophenyl)thiazol-2-amine (CAS 1552432-91-3, C9H6ClFN2S, MW 228.67) is a heterocyclic building block belonging to the 5-aryl-thiazol-2-amine class, comprising a thiazole core substituted at the 5-position with a 3-chloro-5-fluorophenyl moiety [1]. The compound exhibits calculated LogP of 3.18 and topological polar surface area (TPSA) of 38.91 Ų, physicochemical descriptors relevant to membrane permeability and target engagement . As a 2-aminothiazole derivative, it belongs to a privileged scaffold in medicinal chemistry associated with kinase inhibition, antimicrobial activity, and anti-inflammatory effects [2]. Closest structural comparators include 5-(3-chloro-4-fluorophenyl)thiazol-2-amine (regioisomeric fluoro substitution), 5-(3-fluorophenyl)thiazol-2-amine (mono-halogenated), and 5-(3,6-dichloro-2-fluorophenyl)thiazol-2-amine (poly-halogenated analog), each presenting distinct electronic and steric profiles that preclude functional equivalence .

Why 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine Cannot Be Functionally Replaced by Regioisomers or Mono-Halogenated Analogs


Generic substitution among 5-aryl-thiazol-2-amine derivatives fails because the substitution pattern on the pendant phenyl ring dictates both electronic distribution and steric accessibility, directly modulating target engagement and biological outcome. The 3-chloro-5-fluoro substitution creates a unique dipole moment and electron-withdrawing profile that cannot be replicated by 3-chloro-4-fluoro (regioisomeric shift alters π-stacking geometry) or mono-halogenated analogs (insufficient electron withdrawal for certain enzyme binding pockets) [1]. In aminothiazole kinase inhibitor programs, SAR studies have demonstrated that even single-position halogen modifications on the aryl ring can shift IC50 values by orders of magnitude, rendering substitution without experimental validation a high-risk proposition for reproducible research outcomes [2]. Furthermore, the 5-aryl substitution position (versus 4-aryl regioisomers such as CAS 2229525-57-7) fundamentally alters the vector of the pendant pharmacophore, which is critical for kinase hinge-binding interactions [3].

Quantitative Differentiation Evidence: 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine vs. Comparator Analogs


Comparative Lipophilicity (LogP) and TPSA as Predictors of Membrane Permeability and Target Engagement

The 3-chloro-5-fluoro substitution pattern on the pendant phenyl ring confers a calculated LogP of 3.18 and TPSA of 38.91 Ų . By comparison, the 3-chloro-4-fluoro regioisomer (CAS not specified, but commercially available) and the 5-(3-fluorophenyl)thiazol-2-amine analog (lacking chlorine) are expected to exhibit different LogP values due to altered electronic distribution. In 5-aryl-thiazol-2-amine kinase inhibitor SAR, LogP shifts of ±0.3-0.5 units have been correlated with substantial changes in cellular permeability and off-target liability [1]. The balanced lipophilic-hydrophilic profile of the target compound positions it favorably for central nervous system (CNS) and intracellular target applications where analogs may be either too polar (reducing passive diffusion) or too lipophilic (increasing non-specific binding and metabolic liability).

Drug design ADME Physicochemical profiling Medicinal chemistry

Electron-Withdrawing Halogen Pattern Distinguishes from Mono-Halogenated and 4-Chlorophenyl Analogs in Kinase Inhibitor Pharmacophore Models

The combination of chlorine (meta) and fluorine (meta) creates a specific electron-withdrawing profile that distinguishes this compound from both mono-halogenated and 4-chlorophenyl analogs. In the 5-substituted thiazol-2-yl amino kinase inhibitor patent family (US20080227783A1), the pendant aryl substitution pattern is explicitly claimed as a critical variable affecting potency across multiple kinases including Abl, Aurora-A, Bcr-Abl, CDK1/cyclinB, and TrkB [1]. Comparative studies on related 4-(4-chlorophenyl)thiazol-2-amine series demonstrated that compound 19 (IC50 = 79.79 µM against DNase I) and compound 20 (IC50 = 50 nM against 5-LO) achieved potency only with specific substitution patterns, with electron-withdrawing group placement being a primary determinant of activity [2]. The 3-chloro-5-fluoro motif provides a distinct electronic profile not reproducible with mono-substituted or para-substituted analogs.

Kinase inhibition Structure-activity relationship Electron-withdrawing groups Pharmacophore

5-Position Aryl Substitution vs. 4-Position Regioisomer: Implications for Kinase Hinge-Binding Geometry

This compound is a 5-aryl-thiazol-2-amine, distinct from the 4-aryl-thiazol-2-amine regioisomer (e.g., 4-(3-chloro-5-fluorophenyl)-1,3-thiazol-2-amine, CAS 2229525-57-7) . The positional isomerism fundamentally alters the vector of the pendant aryl group relative to the 2-amino hinge-binding motif. In kinase inhibitor design, 2-aminothiazoles typically bind to the ATP pocket hinge region via the thiazole nitrogen and 2-amino group. The 5-aryl substituent occupies a different sub-pocket (often the solvent-exposed region or back pocket) compared to 4-aryl substitution, which directs the pendant group toward different kinase domain regions [1]. This regiospecificity is critical: the 5-aryl-thiazol-2-amine scaffold has been specifically claimed in multiple kinase inhibitor patents (including c-kit, bcr-abl, and multi-kinase inhibitors) as a privileged orientation for selective target engagement [2].

Kinase inhibitors Hinge-binding Regioisomerism Scaffold hopping

Commercial Availability and Purity Benchmarking: ≥95% to NLT 98% Across Multiple Global Suppliers

The target compound is commercially available from multiple independent suppliers with consistently high purity specifications. Boroncore supplies the compound with NLT 98% purity (CAS 1552432-91-3, catalog BC022151) . Leyan offers the compound at ≥95% purity (product no. 1826929) . This multi-supplier availability with verified purity ≥95% provides supply chain redundancy that is not uniformly available across all 5-aryl-thiazol-2-amine analogs. In comparison, closely related analogs such as 5-(3,6-dichloro-2-fluorophenyl)thiazol-2-amine (CAS 2764732-40-1) show limited commercial availability with higher pricing ($500/250mg at 95% purity) [1], while 5-(4-chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine (CAS 2734779-45-2) commands even higher pricing ($803-$913/250mg) [2]. The established multi-supplier ecosystem for the target compound reduces procurement risk and enables competitive pricing.

Chemical sourcing Supply chain Purity Procurement

Fluorophenyl-Thiazole Hybrid Scaffold Correlates with Antimycobacterial Activity in Fluorophenyl-Tethered Thiazole Series

While direct MIC data for the target compound against M. tuberculosis is not yet published, the fluorophenyl-thiazole scaffold class has demonstrated validated antimycobacterial activity. In a 2023 study of novel fluorophenyl tethered thiazole analogues, compounds from this series exhibited potent inhibition against M. tuberculosis H37Rv strain, with lead compound 10g achieving MIC99 of 1.56 µM against both parental and isoniazid-resistant strains [1]. The study established that fluorophenyl substitution on the thiazole core is a critical determinant of antimycobacterial potency. The 3-chloro-5-fluorophenyl motif of the target compound represents a distinct substitution pattern within this validated pharmacophore class, offering a differentiated entry point for anti-tubercular drug discovery programs seeking to explore novel chemical space while remaining within a proven activity scaffold.

Anti-tubercular Antimycobacterial Fluorophenyl Infectious disease

Dual Halogen (Cl/F) Substitution Distinguishes from Mono-Halogenated Analogs in Antimicrobial SAR

In a comprehensive study of novel thiazol-2-amines evaluated for in vitro antimicrobial activity, SAR analysis revealed that halogen substitution pattern is a primary determinant of potency against bacterial and fungal pathogens . The most potent analog in that series (8c) achieved MIC (zoi) values of 6.25 (22.5), 25 (21.5), and 25 (18) µg/mL against E. coli, S. typhi, and P. aeruginosa, respectively. While the target compound's specific MIC data remains unpublished, the class-level SAR demonstrates that chlorine and fluorine substituents on the pendant aromatic ring enhance antimicrobial activity through increased lipophilicity and improved target binding. The target compound's 3-chloro-5-fluoro pattern is distinguishable from the 3-chloro-4-fluoro regioisomer (CAS available commercially) and mono-halogenated 5-(3-fluorophenyl)thiazol-2-amine, with the meta,meta-disubstitution predicted to offer a unique binding profile in antimicrobial target engagement .

Antimicrobial Halogen substitution SAR Antibacterial

Procurement-Relevant Application Scenarios for 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine


Kinase Inhibitor Lead Optimization: 5-Aryl-Thiazol-2-Amine Scaffold Expansion

This compound serves as a 5-aryl-thiazol-2-amine building block for kinase inhibitor medicinal chemistry programs targeting c-kit, bcr-abl, Aurora-A, CDK, and TrkB kinases [1]. The 3-chloro-5-fluoro substitution provides a distinct electron-withdrawing profile that differentiates it from mono-halogenated and 4-chlorophenyl analogs, enabling SAR exploration in the solvent-exposed region of the ATP-binding pocket. The compound's LogP (3.18) and TPSA (38.91 Ų) are computationally favorable for CNS-penetrant kinase inhibitor development . Procurement supports lead optimization campaigns where 5-aryl orientation is required for hinge-binding geometry distinct from 4-aryl-thiazol-2-amine regioisomers [2].

Anti-Tubercular Drug Discovery: Fluorophenyl-Thiazole Hybrid Scaffold Development

The fluorophenyl-thiazole scaffold class has demonstrated validated antimycobacterial activity against M. tuberculosis H37Rv, with optimized analogs achieving MIC99 values of 1.56 µM against both parental and isoniazid-resistant strains [1]. The 3-chloro-5-fluorophenyl motif of this compound represents a distinct substitution pattern within this proven pharmacophore class, offering medicinal chemists a differentiated entry point for SAR expansion. Procurement supports hit-to-lead and lead optimization campaigns in anti-tubercular drug discovery seeking to address multidrug-resistant M. tuberculosis.

Antimicrobial Agent Discovery: Dual-Halogen Thiazole Scaffold Screening

Thiazol-2-amine derivatives have demonstrated concentration-dependent activity against E. coli, S. typhi, and P. aeruginosa in in vitro antimicrobial susceptibility testing [1]. The dual halogen (chloro and fluoro) substitution pattern of this compound provides enhanced lipophilicity and unique electronic properties compared to mono-halogenated analogs . Procurement supports antimicrobial screening cascades where SAR exploration of halogen substitution pattern is a primary determinant of potency against Gram-negative and Gram-positive pathogens.

Heterocyclic Building Block for Parallel Synthesis and Library Production

As a 2-aminothiazole derivative with a functionalizable 5-position aryl group, this compound serves as a versatile building block for parallel synthesis of diverse heterocyclic libraries [1]. The 2-amino group enables further derivatization via amide coupling, reductive amination, and sulfonamide formation. Multi-supplier commercial availability with consistent purity specifications (≥95% to NLT 98%) enables cost-effective procurement for library production at scales from milligrams to multi-grams . The compound's favorable physicochemical profile (LogP 3.18, TPSA 38.91 Ų) positions it within lead-like chemical space for library design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.